![molecular formula C10H12O B3142163 2-Methoxy-3-methylstyrene CAS No. 499236-69-0](/img/structure/B3142163.png)
2-Methoxy-3-methylstyrene
Overview
Description
2-Methoxy-3-methylstyrene is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 g/mol. It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of 2-Methoxy-3-methylstyrene can be achieved from Methyltriphenylphosphonium bromide and o-Anisaldehyde . The retrosynthetic analysis, a technique frequently applied in organic synthesis, can be used to design a synthesis route for a target compound from available starting materials .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylstyrene can be analyzed using techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase. It manipulates the molecules by converting them into ions using various ionization sources .
Chemical Reactions Analysis
The chemical reactions involving 2-Methoxy-3-methylstyrene can be studied using techniques like molecular dynamics simulations. For instance, the thermal decomposition initiation mechanisms and kinetics of poly(a-methylstyrene) under isothermal conditions have been investigated using molecular dynamics simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-3-methylstyrene include a melting point of 29°C, a boiling point of 36-43 °C/0.5 mmHg, and a density of 0.999 g/mL at 25 °C . It also has a refractive index of n 20/D 1.5540 .
Scientific Research Applications
Synthetic Strategies and Complex m-Aryloxy Phenols
2-MMS is a versatile building block due to its innovative synthetic methods. Researchers have developed strategies for preparing complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens. These modifications impart specific properties to the compounds . Notably, the use of hydrogen bromide and boron tribromide (BBr~3~) as catalysts in demethylation reactions has been valuable for synthesizing m-aryloxy phenols.
Flame Retardants
Due to its flame-retardant properties, 2-MMS finds application in fire-resistant materials. It inhibits combustion and reduces the spread of flames, enhancing safety in various contexts.
Safety and Hazards
While specific safety and hazard information for 2-Methoxy-3-methylstyrene is not available, similar compounds like styrene have safety data sheets that provide information on handling, storage, and emergency procedures. For instance, styrene is flammable and may be fatal if swallowed and enters airways. It causes skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
1-ethenyl-2-methoxy-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-7-5-6-8(2)10(9)11-3/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQXRPCZJHLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-methyl-3-vinylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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